molecular formula C4H3IN2 B1354134 2-Iodopyrimidine CAS No. 31462-54-1

2-Iodopyrimidine

Cat. No. B1354134
CAS RN: 31462-54-1
M. Wt: 205.98 g/mol
InChI Key: AXDGIPMYJALRKV-UHFFFAOYSA-N
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Description

2-Iodopyrimidine is a compound with the molecular formula C4H3IN2 . It has a molecular weight of 205.98 g/mol . The IUPAC name for this compound is 2-iodopyrimidine .


Synthesis Analysis

2-Iodopyrimidine can be synthesized from 2-chloropyrimidine or 2-bromopyrimidine via treatment with iodotrimethylsilane . An improved synthesis method involves the Ullmann coupling of 2-iodopyrimidine .


Molecular Structure Analysis

The molecular structure of 2-Iodopyrimidine consists of a pyrimidine ring with an iodine atom attached at the 2-position . The InChI string for 2-Iodopyrimidine is InChI=1S/C4H3IN2/c5-4-6-2-1-3-7-4/h1-3H .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Iodopyrimidine are not mentioned in the search results, pyridopyrimidines, a class of compounds that includes 2-Iodopyrimidine, are known to be involved in various biological reactions .


Physical And Chemical Properties Analysis

2-Iodopyrimidine is a solid powder at room temperature . It has a molecular weight of 205.98 g/mol . The compound has a topological polar surface area of 25.8 Ų and a complexity of 51.7 .

Scientific Research Applications

2-Iodopyrimidine is a chemical compound with the molecular formula C4H3IN2 . It’s a solid powder at room temperature and has a molecular weight of 205.99 . It’s typically stored at 2-8°C .

  • Specific Scientific Field : Biochemistry
  • Summary of the Application : MIF and MIF2 play key roles in cell growth and immune responses . Their expression is dysregulated in cancers and neurodegenerative diseases . Accurate and convenient detection of MIF and MIF2 will facilitate research on their roles in cancer and other diseases .
  • Methods of Application or Experimental Procedures : A 4-iodopyrimidine based probe was developed for the selective labeling of MIF and MIF2 . This probe incorporates a fluorophore that allows in situ imaging of these two proteins .
  • Results or Outcomes : The use of this probe enabled visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells . This observation, combined with literature on nuclease activity for MIF, enabled the identification of nuclease activity for MIF2 on human genomic DNA .

Safety And Hazards

2-Iodopyrimidine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 2-Iodopyrimidine are not mentioned in the search results, pyridopyrimidines, a class of compounds that includes 2-Iodopyrimidine, have been studied for their potential in the development of new therapies .

properties

IUPAC Name

2-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2/c5-4-6-2-1-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDGIPMYJALRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463352
Record name 2-Iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodopyrimidine

CAS RN

31462-54-1
Record name 2-Iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodopyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
JW Goodby, M Hird, RA Lewis, KJ Toyne - Chemical Communications, 1996 - pubs.rsc.org
A simple synthesis of the novel 5-bromo-2-iodopyrimidine is described and examples are provided of the use of the compound in selective palladium-catalysed cross-coupling reactions …
Number of citations: 27 pubs.rsc.org
QM Jiang, GY Mao, LY Hao, XQ Hao… - … Section E: Structure …, 2010 - scripts.iucr.org
… Among them, 4,6-dimethyl-2-iodopyrimidine is a good partner in cross-coupling reaction giving a variety of pyrimidine ligands (Xu et al., 2009a, b). The molecular structure of the related …
Number of citations: 10 scripts.iucr.org
M Palucki - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… While 2-iodopyrimidine 24 readily coupled with Reformatsky reagent 25 to afford ethyl 4,6-… Cross-coupling to 2-iodopyrimidine provides the desired product 43 in very good yield [22]. …
Number of citations: 3 www.sciencedirect.com
DJ Brown, P Waring - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… Refrigeration gave colourless 2-iodopyrimidine (55 %), mp 30-32" (Found: C, 23.3; H, 1.7; N, 13.7. C4H31N2 requires C, 23.3; H, 1.5; N, 13.6%). Its nmr spectrum [S (CDC13) 8.45 (d, J …
Number of citations: 20 www.publish.csiro.au
G Vlád, IT Horváth - The Journal of organic chemistry, 2002 - ACS Publications
… 8 we have finally investigated the reactivity of 2-iodopyrimidine. The Ullmann coupling was started by reacting 2-iodopyrimidine with activated copper powder in absolute DMF between …
Number of citations: 89 pubs.acs.org
M Mosrin, P Knochel - Chemistry–A European Journal, 2009 - Wiley Online Library
… Thus, 4,6-dichloro-5-iodopyrimidine (14 a) was converted into the 2-zincated species at 55 C within 1 h and was iodinated by reaction with I 2 , thus leading to the 2-iodopyrimidine (15 a…
MM Kremlev, W Tyrra, AI Mushta, D Naumann… - Journal of Fluorine …, 2010 - Elsevier
… The reaction of 4-iodonitrobenzene, 4-bromobenzoic acid ethyl ester, 2-iodopyridine and 2-iodopyrimidine with pentafluoroethylcopper gave the corresponding pentafluoroethyl …
Number of citations: 73 www.sciencedirect.com
N Schultheiss, JM Ellsworth, E Bosch… - Journal of Coordination …, 2008 - Taylor & Francis
… The dipyrimidyl ligand (3) was synthesized by Sonogashira coupling of 2-iodopyrimidine and 1,2-diethynyl benzene Citation5. The ligand was then reacted with palladium(II) salts and …
Number of citations: 2 www.tandfonline.com
C Xu, YP Zhang, ZQ Wang, T Liang, WJ Fu… - Inorganica Chimica …, 2011 - Elsevier
… All other chemicals were commercially available expect for 1,1′-dichloromercuriferrocene and 4,6-dimethyl-2-iodopyrimidine which were prepared according to the published …
Number of citations: 1 www.sciencedirect.com
KT Wong, YR Lu, YL Liao - Tetrahedron Letters, 2001 - Elsevier
… Under mild conditions, Pd-catalyzed coupling reactions of 5-bromo-2-iodopyrimidine (1) with arylboronic acids 7 (Suzuki coupling) or terminal alkynes7., 8. (Sonogashira reaction) have …
Number of citations: 13 www.sciencedirect.com

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